1-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O/c1-21-6-4-17-15(16(21)25)23-9-7-22(8-10-23)13-11-14(19-12-18-13)24-5-2-3-20-24/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLVAAKPBCRURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one (often referred to as compound A) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by multiple heterocycles, including pyrazole and pyrimidine moieties. The molecular formula is , and it has a molecular weight of approximately 341.41 g/mol. Its structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 341.41 g/mol |
| SMILES | Cc1cc(n(n1)C)N2CCN(CC2)C(=O)N3C(=O)C(=N3)N4C=CC(C)C(C)N4 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound A, particularly its role as an AMP-activated protein kinase (AMPK) activator. AMPK plays a critical role in cellular energy homeostasis and is a target for cancer therapy.
Case Study:
A study published in Drug Target Insights demonstrated that compound A exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is likely due to its ability to disrupt bacterial cell membranes.
Research Findings:
In vitro tests revealed that compound A had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .
The biological activity of compound A is primarily mediated through its interaction with specific enzymes and receptors involved in metabolic pathways. The following mechanisms have been proposed:
- AMPK Activation : By activating AMPK, compound A enhances glucose uptake and fatty acid oxidation while inhibiting lipogenesis, contributing to its anticancer effects.
- Bacterial Membrane Disruption : The presence of multiple nitrogen atoms in its structure allows for electrostatic interactions with bacterial membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
Target Compound
- Core : 1,2-dihydropyrazin-2-one.
- Substituents :
- 1-Methyl group.
- Piperazine linked to a 6-(1H-pyrazol-1-yl)pyrimidin-4-yl group.
- Molecular Formula : C₁₇H₁₈N₈O (calculated based on IUPAC rules).
Analog 1 : 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one (CAS 1203044-65-8)
- Core : Propan-1-one.
- Substituents: Piperazine linked to a 2-methyl-6-(pyrazolyl)pyrimidine. Phenoxy group.
- Molecular Formula : C₂₁H₂₄N₆O₂.
- Key Differences: The propanone core replaces the dihydropyrazinone, introducing a ketone group that may alter solubility and metabolic stability .
Analog 2 : 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2097895-12-8)
- Core : 2,3-dihydropyridazin-3-one.
- Substituents :
- Piperidinylmethyl group.
- Pyrazole-linked pyridazine.
- Molecular Formula : C₁₇H₂₅N₅O.
Patent Derivatives (from )
- Examples: 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one. 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Trends : Piperazine and pyrazole substituents are recurrent in patent filings, emphasizing their role in enhancing bioavailability and target engagement .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s dihydropyrazinone core and piperazine linker provide moderate polarity, balancing solubility and membrane permeability.
- Analog 1’s phenoxy group increases lipophilicity (higher LogP), which may enhance tissue penetration but reduce aqueous solubility.
Research Implications and Gaps
- Activity Data : While structural analogs are prevalent in patents (), specific biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence.
- Isomerization Potential: Pyrazole-pyrimidine systems () can undergo isomerization under varying conditions, suggesting a need for stability studies in the target compound.
Preparation Methods
Pyrimidine Ring Formation
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is prepared via:
Coupling to Piperazine
The chloropyrimidine intermediate undergoes nucleophilic substitution with the piperazinyl-pyrazinone derivative in DMF at 120°C for 18 h, yielding the final product (isolated yield: 65%). Microwave-assisted conditions (150°C, 30 min) enhance reaction efficiency (yield: 78%).
Optimization and Characterization
Reaction Optimization
Analytical Validation
-
NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., piperazine protons at δ 2.8–3.2 ppm; pyrazole protons at δ 8.1–8.3 ppm).
-
Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 383.1721).
Alternative Synthetic Routes
One-Pot Assembly
A streamlined approach condenses pyrazinone, piperazine, and pyrimidine-pyrazole precursors in a single reactor using sequential Pd catalysis, though yields remain moderate (55%).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one?
- The synthesis typically involves multi-step reactions:
Coupling of pyrimidine and piperazine : A nucleophilic aromatic substitution (SNAr) between 6-chloropyrimidin-4-amine and piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Pyrazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling to attach the pyrazole moiety .
Final cyclization : Acid- or base-catalyzed ring closure to form the dihydropyrazin-2-one core .
- Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and verify aromatic/heterocyclic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to validate molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?
- Low yield in cyclization : Optimize reaction time and temperature (e.g., microwave-assisted synthesis to enhance efficiency) .
- Byproduct formation : Use scavenger resins or quenching agents to trap unreacted intermediates .
- Solubility issues : Employ co-solvents like DMSO:water mixtures during purification .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- R-factor : Aim for <5% to ensure accuracy.
- Torsion angles : Confirm planarity of the pyrimidine-piperazine-pyrazole system .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modify substituents :
- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -F) to enhance binding affinity .
- Piperazine linker : Test alkylation or acylation to modulate pharmacokinetics .
- Biological assays : Pair SAR with enzyme inhibition assays (e.g., kinase profiling) or cellular viability tests (IC determination) .
Q. How to address contradictory bioactivity data across studies?
- Control variables : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Validate target engagement : Use orthogonal methods like thermal shift assays or SPR (surface plasmon resonance) to confirm binding .
- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Glide to model binding modes with proteins (e.g., kinases) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- ADMET prediction : SwissADME or pkCSM to estimate solubility, permeability, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
